molecular formula C18H19N5O2S B3003247 N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421531-30-7

N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B3003247
CAS RN: 1421531-30-7
M. Wt: 369.44
InChI Key: SZYZIXZLDXJPFH-UHFFFAOYSA-N
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Description

The compound N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a derivative of benzothiazole and pyridazinone, which are known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can provide insights into the potential characteristics of the compound.

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves the reaction of substituted thiazol carboxylates with hydrazine, yielding a series of novel thiazolo[4,5-d]pyridazinones with good yields ranging from 78-87% . This suggests that a similar synthetic route could be employed for the compound , potentially involving a cyclization step to form the pyridazinone core followed by amide bond formation with the benzothiazole moiety.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of planar rings, such as benzothiazol and imidazol, with dihedral angles indicating the degree of planarity between them . The piperidine ring often adopts a chair conformation, contributing to the overall three-dimensional structure of the molecule. These structural features are crucial for the interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, including the formation of hydrogen-bonded networks and π-π interactions, which are significant in the context of supramolecular chemistry and gelation behavior . The presence of a piperidine moiety can also introduce additional reactivity, potentially influencing the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of multiple non-covalent interactions, such as hydrogen bonding and π-π interactions, can affect properties like solubility and stability . The biological activity of these compounds, as demonstrated by their anti-mycobacterial potential, is often associated with low cytotoxicity and good therapeutic indices, suggesting a favorable profile for drug development .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-22-16(24)9-8-15(21-22)23-10-4-5-12(11-23)17(25)20-18-19-13-6-2-3-7-14(13)26-18/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYZIXZLDXJPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

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